molecular formula C6H11NO3 B1525581 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine CAS No. 37787-52-3

1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine

Cat. No.: B1525581
CAS No.: 37787-52-3
M. Wt: 145.16 g/mol
InChI Key: RWYSGSZSILQOIT-UHFFFAOYSA-N
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Description

Synthesized via hydrogenolysis of its N,N-dibenzyl precursor (compound 10), it forms a white solid with a melting point of 116–117°C . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 3.90 (s, 6H, oxabicyclo-OCH₂), 1.46 (s, 3H, CH₃), 1.00 (br s, 2H, NH₂).
  • ¹³C NMR (CDCl₃): δ 108.2 (bridging carbons), 72.7 (OCH₂), 44.9 (C-N), 22.9 (CH₃). Its molecular formula (C₆H₁₁NO₃) and elemental analysis (C: 49.35%, H: 7.59%, N: 9.46%) confirm purity . The amine group enhances reactivity, enabling applications in coordination chemistry and drug synthesis.

Properties

IUPAC Name

1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-5-8-2-6(7,3-9-5)4-10-5/h2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYSGSZSILQOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12OCC(CO1)(CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine typically proceeds via a two-step process:

  • Formation of the 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-one core.
  • Amination at the 4-position to yield the target amine.

Formation of the Trioxabicyclic Core

The classic method for constructing the trioxabicyclo[2.2.2]octane skeleton involves the cyclization of a trishydroxymethyl compound (such as 1,1,1-trishydroxymethylethane) with an ortho ester (e.g., ethyl orthoformate), catalyzed by a Lewis acid in an inert solvent. The reaction eliminates alcohol as a byproduct, which is removed azeotropically to drive the reaction to completion.

Key Reaction Equation

$$
\text{1,1,1-Trishydroxymethylethane} + \text{Ethyl orthoformate} \xrightarrow{\text{Lewis acid, solvent}} \text{1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-one} + \text{Ethanol}
$$

Typical Conditions
Parameter Value/Description
Catalyst Boron trifluoride, tin tetrachloride, zinc chloride
Solvent Toluene, benzene, cyclohexane
Temperature Reflux (typically 80–110°C, depending on solvent)
Alcohol removal Azeotropic distillation
Reaction time 3–7 hours (significantly reduced from earlier methods)
Example Yield Data
Method (Reference) Reaction Time Yield (%)
Doering et al. (1955) 24 h 7.7
Improved (US3415846A) 3–7 h 40–60

Notes:

  • The improved method uses both a catalyst and an inert solvent, greatly enhancing both speed and yield compared to earlier literature.

Amination at the 4-Position

After formation of the trioxabicyclic ketone, the 4-position is aminated to introduce the amine group. This transformation is typically achieved by reacting the ketone with ammonia or a suitable amine derivative under acidic or basic conditions.

Key Reaction Equation

$$
\text{1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-one} + \text{NH}_3 \xrightarrow{\text{acid/base}} \text{this compound}
$$

Typical Conditions
Parameter Value/Description
Amination agent Ammonia or primary amine
Solvent Water, ethanol, or mixed organic solvents
pH control Acidic (HCl) or basic (NaOH)
Temperature 40–80°C
Reaction time 1–6 hours
Yield Data
Amination Agent Yield (%) Notes
Ammonia 60–80 Direct amination
Amine derivative 50–70 For substituted analogs

Industrial and Laboratory Scale Considerations

  • Laboratory Scale: Batch reactions using round-bottom flasks, standard reflux condensers, and azeotropic distillation setups are common.
  • Industrial Scale: Continuous flow reactors and optimized solvent systems are employed to maximize yield and purity, minimize reaction time, and streamline product isolation.

Comparative Data Table: Preparation Methods

Step Classical Method (Doering et al.) Improved Method (US3415846A) Modern Laboratory Method
Cyclization Time 24 h 3–7 h 3–7 h
Catalyst None Lewis acid Lewis acid
Solvent None Toluene/benzene Toluene/benzene
Yield (%) 7.7 40–60 40–60
Amination Agent Ammonia Ammonia/amine Ammonia/amine
Amination Yield (%) Not reported 60–80 60–80

Mechanistic Insights

  • Cyclization: The Lewis acid activates the ortho ester, facilitating nucleophilic attack by the trishydroxymethyl compound, leading to ring closure and elimination of alcohol.
  • Amination: The carbonyl at the 4-position is attacked by ammonia, forming an imine intermediate, which is subsequently reduced (if necessary) to the amine.

Research Findings and Notes

  • The improved synthesis using Lewis acid catalysis and azeotropic alcohol removal is now the preferred method due to its efficiency and scalability.
  • The choice of solvent and catalyst directly impacts both yield and purity.
  • The method is generalizable to other substituted trioxabicyclo[2.2.2]octane derivatives, allowing for structural diversity in analog synthesis.

Summary Table: Key Preparation Parameters

Parameter Range/Options Comments
Catalyst BF₃, SnCl₄, ZnCl₂, H₂SO₄ Lewis acids preferred
Solvent Toluene, benzene, cyclohexane Must allow azeotropic distillation
Reaction Temp 80–110°C Depends on solvent
Reaction Time 3–7 hours (cyclization) Improved over classical methods
Amination Temp 40–80°C Mild heating sufficient
Amination Yield 60–80% Higher with ammonia, pure starting ketone

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the bicyclic framework.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine serves as a building block in the synthesis of complex molecules in chemistry. It can be employed in biochemical studies to elucidate enzyme mechanisms and interactions within biological systems. Furthermore, it shows potential therapeutic applications in medicine, including its use as a precursor in drug development. In industry, it is utilized in the production of diverse chemicals and materials.

Chemical Reactions

This compound can undergo different types of chemical reactions:

  • Oxidation: It can be oxidized to create derivatives with different functional groups. Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
  • Reduction: Reduction reactions can modify the compound’s structure. Reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4) and sodium borohydride (NaBH4NaBH_4) are often used.
  • Substitution: Substitution reactions can introduce different substituents onto the bicyclic framework, employing various nucleophiles and electrophiles depending on the desired substitution pattern.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors in biological systems. Its structural similarity to natural substrates may allow it to interfere with normal biochemical pathways, potentially exhibiting inhibitory effects on certain enzymes.

Physicochemical Properties

  • Molecular Weight: 145.16
  • Molecular Formula: C6H11NO3C_6H_{11}NO_3
  • IUPAC Name: this compound
  • Hydrogen Bond Acceptors Count: 4
  • Hydrogen Bond Donors Count: 1
  • logP: -0.16
  • Polar Surface Area: 54 Ų

Mechanism of Action

The mechanism by which 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Trioxabicyclo[2.2.2]octane Derivatives

1-(4-Ethynylphenyl)-4-n-propyl-2,6,7-trioxabicyclo[2.2.2]octane ([³H]EBOB)
  • Structure : Ethynylphenyl and n-propyl substituents at positions 1 and 3.
  • Application : Radioligand for neuronal channel studies due to high binding affinity .
  • Key Difference : Bulkier substituents increase lipophilicity, enhancing membrane permeability compared to the methyl-amine analog .
1-Butyl-4-isopropyl-2,6,7-trioxabicyclo[2.2.2]octane
  • Structure : Butyl and isopropyl groups at positions 1 and 4.
1-(2-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
  • Reactivity: Undergoes intramolecular Barbier reactions to form spiro-cyclic products (e.g., (6-methyl-4,8-dioxaspiro[2.5]oct-6-yl)methanol) .
  • Comparison : Bromoethyl substituent introduces electrophilic sites absent in the amine derivative, enabling divergent synthetic pathways .

Heteroatom Substitutions in the Bicyclic Core

4-Isopropyl-1-phospha-2,6,7-trioxabicyclo[2.2.2]octane 1-oxide
  • Structure : Phosphorus replaces one oxygen in the trioxabicyclo core.
  • Properties : Lower thermal stability (mp 56°C) and higher toxicity (rat LD₅₀: 8.39 mg/kg) compared to oxygen-only analogs .
  • Application : Used in coordination chemistry for metal-ligand complexes .
1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride
  • Structure : Nitrogen replaces two oxygens, forming an aza-bicyclo core.
  • Properties : Increased basicity (pKa ~9.5) due to the tertiary amine, enhancing solubility in acidic conditions .

Functional Group Comparisons

Compound Substituents (Positions 1 & 4) Core Heteroatoms Key Properties Applications
Target Compound Methyl, amine O, O, O Mp 116–117°C; NH₂ reactivity Drug synthesis, coordination chemistry
[³H]EBOB Ethynylphenyl, n-propyl O, O, O Radioligand binding affinity Neurobiology research
4-Isopropyl-1-phospha derivative Isopropyl, phosphate O, O, P Mp 56°C; toxic (LD₅₀ 8.39 mg/kg) Metal coordination
1-Azabicyclo derivative None, amine N, O, O High basicity; water-soluble Pharmaceutical intermediates

Research Findings and Implications

  • Substituent Effects: Larger alkyl/aryl groups (e.g., n-propyl, ethynylphenyl) enhance lipophilicity but reduce solubility in polar solvents .
  • Core Modifications : Phosphorus incorporation lowers thermal stability, while nitrogen increases basicity .
  • Biological Activity: Free-Wilson models fail to predict activity for trioxabicyclo derivatives, suggesting non-linear substituent effects. Hansch analysis (QSAR) may better correlate steric/electronic properties with bioactivity .

Biological Activity

1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine is a bicyclic compound with the molecular formula C6H11NO3C_6H_{11}NO_3 and a molecular weight of 145.16 g/mol. This compound is notable for its unique structural features and has garnered interest in various fields, including medicinal chemistry and biochemistry.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors within biological systems. The compound may exhibit inhibitory effects on certain enzymes due to its structural similarity to natural substrates, which allows it to interfere with normal biochemical pathways.

Research Findings

Recent studies have explored the potential applications of this compound in various therapeutic contexts:

Case Studies

  • CTP Synthetase Inhibition : A study focused on the structure-activity relationship of related compounds demonstrated that modifications to the bicyclic structure could enhance inhibitory potency against CTP synthetase, leading to improved anti-trypanosomal activity without increasing toxicity towards mammalian cells .
  • Virtual Screening for Therapeutic Activity : A virtual screening approach identified potential therapeutic candidates based on their structural characteristics and predicted biological activities. Compounds similar to this compound were highlighted for their potential in treating venous diseases due to their ability to modulate key signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amineEthyl group instead of methylPotentially similar enzyme inhibition
2,6,7-Trioxabicyclo[2.2.2]octan-4-amineLacks methyl group at position 1Reduced biological activity compared to methylated analogues

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the molecular structure of 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments with X-ray crystallography to resolve the bicyclic framework and substituent positions. Computational tools like density functional theory (DFT) can validate stereoelectronic effects and bond angles. For example, PubChem-derived data (e.g., InChI keys, molecular formulas) should be cross-referenced to ensure consistency with experimental results .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

  • Methodological Answer : Use reaction databases (e.g., Reaxys, BKMS_METABOLIC) to identify viable precursors and catalysts. Template-based strategies, such as those applied to structurally similar bicyclic amines (e.g., 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine), can guide solvent selection and temperature optimization. Fractional crystallization or chromatography (HPLC) may resolve stereoisomeric impurities .

Q. What analytical techniques are suitable for assessing the compound’s stability under standard laboratory conditions?

  • Methodological Answer : Perform accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition thresholds. High-resolution mass spectrometry (HRMS) can track degradation products. Compare results with analogous bicyclo[2.2.2]octane derivatives, noting the impact of the trioxa moiety on hydrolytic stability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Employ quantum chemical reaction path searches (e.g., via ICReDD’s computational frameworks) to map potential energy surfaces and identify transition states. Machine learning models trained on PubChem data can predict regioselectivity in nucleophilic substitutions or cycloadditions. Validate predictions with microreactor experiments under varying pH and solvent conditions .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP) for this compound?

  • Methodological Answer : Cross-reference experimental measurements (e.g., shake-flask method for logP) with computational predictions using tools like ACD/Labs or EPI Suite. Discrepancies may arise from stereochemical variations or impurities; thus, purity assessments via HPLC-UV/ELSD are critical. For solubility, use the CheqSol method to distinguish kinetic vs. thermodynamic solubility .

Q. How can researchers design experiments to elucidate the reaction mechanism of this compound in catalytic systems?

  • Methodological Answer : Use isotopic labeling (e.g., deuterium or ¹³C) to trace bond cleavage/formation in kinetic isotope effect (KIE) studies. Pair with operando spectroscopy (e.g., in situ FTIR) to monitor intermediate species. For catalytic cycles, apply Eyring analysis to determine activation parameters and compare with DFT-calculated transition states .

Q. What comparative studies highlight the unique biological or chemical properties of this compound versus structurally similar bicyclic amines?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing the trioxa group with diaza or thia moieties). Use competitive binding assays or enzyme inhibition screens to quantify selectivity. For example, compare steric effects against 1,4-diazabicyclo[2.2.2]octane derivatives in receptor-ligand docking simulations .

Data-Driven Approaches

  • Contradiction Management : When conflicting data arise (e.g., melting points or bioactivity), leverage factorial design (e.g., 2^k experiments) to isolate variables like solvent polarity or catalyst loading. Integrate cheminformatics tools to cluster datasets and identify outliers .
  • Database Utilization : Prioritize PubChem and Reaxys for validated spectral data, avoiding unverified sources. For synthetic pathways, use Pistachio/BKMS templates to filter high-plausibility routes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
Reactant of Route 2
1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine

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